Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate
Description
Properties
IUPAC Name |
ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3O3/c1-2-22-15(21)10-5-3-4-9-14(20)12-7-6-8-13(11-12)16(17,18)19/h6-8,11H,2-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICAXFIYDCACCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645735 | |
| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-59-7 | |
| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl heptanoate and 3-trifluoromethylbenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between ethyl heptanoate and 3-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the keto group at the seventh position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Properties:
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate has been investigated for its potential anticancer effects. Studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . -
Anti-inflammatory Effects:
Preliminary research indicates that this compound may also possess anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases.
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Oxidation: Can be oxidized to form carboxylic acids or aldehydes.
- Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution Reactions: The ester group can undergo nucleophilic substitution, allowing for the creation of diverse derivatives .
Data Tables
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Claisen Condensation | Formation of β-keto ester | Ethyl acetoacetate, aldehyde |
| Hydrolysis | Conversion to carboxylic acid | Water |
| Decarboxylation | Removal of CO₂ | Heat |
Case Studies
-
Anticancer Activity Study:
A study published in Pharmaceutical Research demonstrated that derivatives of ethyl 7-oxo compounds exhibited significant cytotoxicity against prostate cancer cell lines (PC3). The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation . -
Inflammatory Response Modulation:
Research highlighted in Journal of Medicinal Chemistry explored the anti-inflammatory potential of similar compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokine production in vitro, indicating their therapeutic potential in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Positional Isomers
- Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate Structure: The trifluoromethyl group is at the 2-position on the phenyl ring.
Substituent Variations
- Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate Structure: Methoxy (-OCH₃) substituent instead of -CF₃. Properties: The electron-donating methoxy group increases solubility in polar solvents but reduces lipophilicity. Applications: Marketed as a pharmaceutical intermediate, indicating utility in drug synthesis .
- Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate Structure: Dichloro (-Cl) substituents at the 3- and 4-positions.
- Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate Structure: Incorporates a piperidinomethyl group (-CH₂-piperidine). Properties: The basic nitrogen in piperidine may improve solubility in acidic environments and enable salt formation .
Ester Group Modifications
- Methyl 7-oxo-7-phenylheptanoate Structure: Methyl ester instead of ethyl. Properties: Lower molecular weight (234.29 g/mol vs. ~329–345 g/mol for ethyl analogs) and altered solubility profile. Applications: Limited data, but methyl esters are typically more volatile .
Comparative Data Table
Research and Application Insights
- Fluorinated Derivatives: The trifluoromethyl group in this compound likely enhances metabolic stability, a trait critical for drug candidates . In contrast, non-fluorinated analogs like ethyl heptanoate are primarily used in food and beverage industries .
- Synthetic Utility: Derivatives with piperidinomethyl or pyrrolinomethyl groups (e.g., Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate, C₂₀H₂₇NO₃) may serve as intermediates for nitrogen-containing therapeutics .
Biological Activity
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The structure features a trifluoromethyl group attached to a phenyl ring, linked to a heptanoate chain with a keto group at the seventh position. This unique structure contributes to its biological properties, particularly its lipophilicity, which enhances cell membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. The keto group can form hydrogen bonds with active site residues in enzymes, potentially leading to enzyme inhibition or modulation of activity .
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Its structural characteristics suggest potential interactions with various enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit fatty acid amide hydrolase (FAAH), an enzyme that regulates bioactive lipid amides .
Receptor Binding
The compound's ability to bind to specific receptors is also under investigation. The presence of the trifluoromethyl group may enhance binding affinity and selectivity for certain targets, which could lead to therapeutic applications in treating conditions mediated by these receptors.
Research Findings and Case Studies
Recent studies have focused on the pharmacological potential of this compound. Here are some notable findings:
- Anticancer Properties : Preliminary research has suggested that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of signaling pathways .
- Anti-inflammatory Effects : Some studies have indicated that similar compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Analgesic Activity : Compounds structurally related to this compound have shown promise as analgesics by modulating pain pathways through cannabinoid receptor interactions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains meta-trifluoromethyl group | Potential enzyme inhibition and receptor binding |
| Ethyl 7-oxo-7-phenylheptanoate | Lacks trifluoromethyl group | Different pharmacological profile |
| Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate | Para-trifluoromethyl group | Varies in binding affinity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate, and how can reaction conditions be optimized?
- Methodology : A two-step approach is typically employed:
Knoevenagel condensation : Reacting ethyl 7-oxoheptanoate with 3-trifluoromethylbenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated ketone intermediate.
Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce the double bond.
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., ethanol vs. THF) and temperature (60–80°C) to improve yield. Purify via silica gel chromatography using ethyl acetate/hexane gradients .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- NMR : Confirm the presence of the trifluoromethyl group (¹⁹F NMR: δ ~ -60 ppm) and ester carbonyl (¹³C NMR: δ ~ 170 ppm).
- FT-IR : Peaks at ~1730 cm⁻¹ (C=O ester), ~1680 cm⁻¹ (ketone), and 1120 cm⁻¹ (C-F stretching).
- HPLC-MS : Use a C18 column with acetonitrile/water mobile phase; expect [M+H]⁺ at m/z 346.1 .
Q. What safety precautions are critical during laboratory handling?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of aerosols.
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Store away from ignition sources and oxidizing agents .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?
- Mechanistic insight : The -CF₃ group stabilizes the ketone intermediate via inductive effects, enhancing electrophilicity at the carbonyl carbon. This accelerates reactions with nucleophiles (e.g., Grignard reagents) but may require milder conditions to avoid over-reactivity.
- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis monitoring) .
Q. What strategies mitigate conflicting data in stability studies under varying pH and temperature?
- Stability protocol :
- Accelerated testing : Expose the compound to pH 3–9 buffers at 40°C for 14 days. Monitor degradation via HPLC.
- Data reconciliation : Use Arrhenius modeling to predict shelf-life. Conflicting results often arise from photolytic degradation—store samples in amber vials .
Q. How can bioactivity assays be designed to evaluate this compound’s potential as a protease inhibitor?
- Assay design :
Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin or chymotrypsin) with fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
IC₅₀ determination : Vary compound concentration (1 nM–100 µM) and measure residual enzyme activity.
- Controls : Include known inhibitors (e.g., leupeptin) and validate with molecular docking studies .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Challenges : Co-elution of byproducts (e.g., ethyl heptanoate derivatives) in chromatograms.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
